((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine
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Overview
Description
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is a chemical compound that features a 2,3-dihydrobenzofuran ring attached to a hydrazine moiety via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-allyloxyaniline derivatives to form the dihydrobenzofuran ring, followed by the reaction with hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect multiple pathways, including those involved in cell growth and proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the hydrazine moiety but shares the core dihydrobenzofuran structure.
Benzofuran: Contains a fully aromatic furan ring fused to a benzene ring.
2-Methyl-2,3-dihydrobenzofuran: Similar structure but with a methyl group instead of the hydrazine moiety.
Uniqueness
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is unique due to the presence of both the dihydrobenzofuran ring and the hydrazine moiety.
Biological Activity
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dihydrobenzofuran moiety linked to a hydrazine group. This structural configuration is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydrobenzofuran, including this compound, exhibit promising anticancer activity.
In Vitro Studies
- Cell Line Sensitivity : A study evaluated the cytotoxic effects of various dihydrobenzofuran derivatives on 60 human tumor cell lines. The compound showed significant growth inhibition with a GI(50) value lower than 10 nM against breast cancer cell lines .
- Mechanism of Action : The compound inhibits tubulin polymerization, which is crucial for mitosis. It was found to inhibit this process at concentrations around 13 µM, indicating its potential as an antimitotic agent .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | GI(50) Value (µM) | Mechanism |
---|---|---|---|
This compound | Breast Cancer | <10 nM | Tubulin Polymerization Inhibition |
Other Derivatives | Various Tumor Lines | 0.3 - 10 nM | Antimitotic Activity |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects.
In Vitro Antimicrobial Studies
- Bacterial Strains : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Mechanism : The antimicrobial action may be attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Hydrazide-Hydrazones : A recent investigation focused on hydrazide-hydrazone derivatives demonstrated that certain structural modifications could enhance antiproliferative activity against cancer cell lines, with IC50 values as low as 0.77 µM for specific derivatives .
- Dihydrobenzofuran Derivatives : Research highlighted how conformational changes in dihydrobenzofuran derivatives could improve selectivity and potency against bromodomain targets associated with cancer .
Table 2: Summary of Case Studies
Properties
CAS No. |
92383-19-2 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-4,8,11H,5-6,10H2 |
InChI Key |
OGHOJGHGIKGEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNN |
Origin of Product |
United States |
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